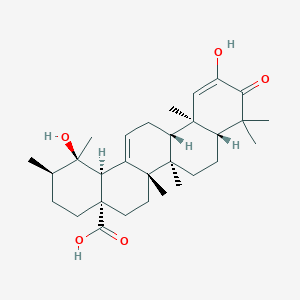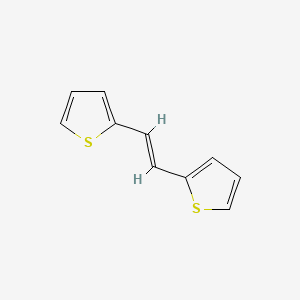
Dérivé de C60, monoadduit indène-C60
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
C60 derivative,indene-C60 monoadduct is a useful research compound. Its molecular formula is C20H30O5. The purity is usually 95%.
BenchChem offers high-quality C60 derivative,indene-C60 monoadduct suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about C60 derivative,indene-C60 monoadduct including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cellules solaires polymères
Le monoadduit indène-C60 (ICMA) et ses dérivés sont des accepteurs haute performance dans les cellules solaires polymères. Ils ont fait l'objet de nombreuses études expérimentales et théoriques en raison de leurs performances photovoltaïques prometteuses et de leur niveau d'énergie LUMO plus élevé par rapport à l'ester méthylique de l'acide [6,6]-phényl C61-butyrique (PCBM), couramment utilisé dans les cellules solaires {svg_1}.
Structures électroniques et propriétés spectroscopiques
Des études théoriques sur l'ICMA ont indiqué que ses orbitales moléculaires frontières sont principalement localisées sur la sphère C60. Cette localisation est un facteur important qui conduit à des changements dans les propriétés optiques et électriques, faisant de l'ICMA un composé important pour la recherche en structures électroniques et spectroscopie {svg_2}.
Matériaux de transport d'électrons
Des dérivés de l'ICMA ont été conçus et synthétisés pour être utilisés comme matériaux de transport d'électrons. Ces matériaux sont essentiels pour le développement de dispositifs électroniques organiques efficaces, notamment les diodes électroluminescentes organiques (OLED) et les photovoltaïques organiques (OPV) {svg_3}.
Niveau d'énergie LUMO élevé et mobilité électronique
Les isomères IC60BA isolés, qui comprennent les bisadduits indène-C60, présentent un niveau d'énergie LUMO élevé et offrent une mobilité électronique accrue. Cette propriété est bénéfique pour améliorer les performances des cellules solaires {svg_4}.
Cellules solaires polymères à mélange ternaire
Le bisadduit indène-C60 (ICBA) a été utilisé comme matériau accepteur en cascade d'électrons dans les cellules solaires polymères (PSC) à mélange ternaire. L'inclusion de l'ICBA dans les PSC contribue à améliorer leur efficacité en facilitant un meilleur transport des électrons {svg_5}.
Cellules solaires à pérovskite
L'ICBA a été étudié comme matériau de transport d'électrons (ETM) alternatif pour remplacer le TiO2 dans les cellules solaires à pérovskite (PSC) configurés en plan n-i-p. La recherche s'est concentrée sur le développement de procédés de solution à basse température avec un recuit thermique minimal pour la fabrication des PSC {svg_6}.
{svg_7}Scientific.Net - Étude théorique sur les structures électroniques et les propriétés spectroscopiques du monoadduit indène-C60 {svg_8}Étude théorique sur les structures électroniques et les propriétés spectroscopiques {svg_9}Dérivés de fullerène dendritique hautement solubles comme matériaux de transport d'électrons {svg_10}Bisadduit indène-C60 monocristallin : isolement et application {svg_11}Cellules solaires polymères à mélange ternaire efficaces avec le bisadduit indène-C60 {svg_12}Cellules solaires à pérovskite n-i-p stables traitées à basse température avec un dérivé de fullerène
Orientations Futures
The future research directions for IC60MA could involve further investigation into its potential applications in areas such as polymer solar cells . Additionally, more research could be done to fully understand the regioisomer effects of indene-C60 bisadduct acceptors in bulk heterojunction polymer solar cells .
Mécanisme D'action
Target of Action
The primary target of the indene-C60 monoadduct, a derivative of C60 fullerene, is the electron transport chain in perovskite solar cells . The compound acts as an electron transport material, facilitating the movement of electrons within the cell .
Mode of Action
The indene-C60 monoadduct interacts with its target by enhancing electron mobility. It achieves this through its elevated Lowest Unoccupied Molecular Orbital (LUMO) energy level . This property allows the compound to effectively transport electrons, contributing to the overall efficiency of the solar cell .
Biochemical Pathways
The indene-C60 monoadduct doesn’t directly participate in biochemical pathways as it primarily functions in the realm of materials science and energy production. Its role in electron transport is crucial for the operation of perovskite solar cells .
Pharmacokinetics
The compound has a high solubility, which can be attributed to its hyperbranched structure . This high solubility potentially enhances its dispersion in the organic phase, which could be analogous to bioavailability in pharmacological contexts.
Result of Action
The primary result of the indene-C60 monoadduct’s action is the enhancement of the power conversion efficiency in perovskite solar cells . The performance of the solar cells can be affected by the phase separation between the indene-c60 monoadduct and other components of the cell .
Action Environment
The action of the indene-C60 monoadduct can be influenced by various environmental factors. For instance, the structural matching between the indene-C60 monoadduct and other materials in the solar cell can impact the cell’s performance . Additionally, the solubility of the compound can be affected by the characteristics of the organic phase in which it is dispersed .
Analyse Biochimique
Biochemical Properties
The indene-C60 monoadduct plays a crucial role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with mitochondrial enzymes, influencing mitochondrial dynamics and function . The compound’s antioxidant properties allow it to modulate reactive oxygen species (ROS) levels, thereby protecting cells from oxidative stress. Additionally, the indene-C60 monoadduct can bind to specific proteins, altering their conformation and activity, which can have downstream effects on cellular processes.
Cellular Effects
The indene-C60 monoadduct exerts significant effects on various cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in microglial cells, the compound can attenuate neuroinflammatory responses by modulating mitochondrial dynamics and reducing ROS production . This modulation can lead to changes in the activation of nuclear factor (NF)-κB and mitogen-activated protein kinase (MAPK) signaling pathways, ultimately affecting the production of pro-inflammatory mediators. Such effects highlight the potential of the indene-C60 monoadduct in therapeutic applications.
Molecular Mechanism
At the molecular level, the indene-C60 monoadduct exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and proteins, influencing their activity. For instance, the compound’s interaction with mitochondrial enzymes can inhibit excessive mitochondrial fission and promote mitochondrial fusion, thereby maintaining mitochondrial integrity and function . Additionally, the indene-C60 monoadduct can modulate gene expression by affecting transcription factors and signaling pathways, leading to changes in cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of the indene-C60 monoadduct can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the indene-C60 monoadduct remains stable under physiological conditions, allowing it to exert sustained effects on cells . Prolonged exposure to the compound may lead to gradual degradation, which can alter its efficacy and impact on cellular processes. Long-term studies are essential to understand the temporal dynamics of the indene-C60 monoadduct’s effects.
Dosage Effects in Animal Models
The effects of the indene-C60 monoadduct vary with different dosages in animal models. At low doses, the compound can exert beneficial effects, such as reducing oxidative stress and modulating inflammatory responses . At high doses, the indene-C60 monoadduct may exhibit toxic or adverse effects, including potential cytotoxicity and disruption of cellular homeostasis. It is crucial to determine the optimal dosage range to maximize the therapeutic benefits while minimizing any harmful effects.
Metabolic Pathways
The indene-C60 monoadduct is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound’s antioxidant properties enable it to scavenge ROS, thereby influencing redox balance and metabolic homeostasis . Additionally, the indene-C60 monoadduct can affect the activity of enzymes involved in mitochondrial metabolism, further highlighting its role in cellular energy regulation.
Transport and Distribution
The transport and distribution of the indene-C60 monoadduct within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . Once inside the cells, the indene-C60 monoadduct can accumulate in mitochondria, where it exerts its effects on mitochondrial dynamics and function. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of the indene-C60 monoadduct plays a significant role in its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its accumulation in mitochondria allows it to modulate mitochondrial dynamics and protect against oxidative stress. The precise localization of the indene-C60 monoadduct within cells is crucial for its efficacy and therapeutic applications.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of indene-C60 monoadduct involves the addition of an indene molecule to one of the carbon atoms of the C60 fullerene. This can be achieved through a Diels-Alder reaction between indene and a C60 derivative that has a reactive double bond. The reaction can be carried out under mild conditions to avoid the formation of unwanted byproducts.", "Starting Materials": [ "C60 derivative with a reactive double bond", "Indene" ], "Reaction": [ "1. Dissolve the C60 derivative in a suitable solvent, such as toluene or chloroform.", "2. Add indene to the solution and stir the mixture at room temperature for several hours.", "3. Heat the mixture to reflux for several hours to complete the reaction.", "4. Cool the mixture and filter off any precipitated solids.", "5. Wash the solid with a suitable solvent, such as methanol or ethanol, to remove any impurities.", "6. Dry the product under vacuum to obtain the indene-C60 monoadduct." ] } | |
Numéro CAS |
172885-96-0 |
Formule moléculaire |
C20H30O5 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-ethylpyrazino[2,3-d]pyridazin-5(6H)-one](/img/structure/B1180450.png)
